molecular formula C8H6F2O4S B13425191 Difluoro(phenylsulfonyl)acetic acid

Difluoro(phenylsulfonyl)acetic acid

Katalognummer: B13425191
Molekulargewicht: 236.19 g/mol
InChI-Schlüssel: YOAPFRAMLPSSNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Difluoro(phenylsulfonyl)acetic acid is a chemical compound characterized by the presence of two fluorine atoms, a phenylsulfonyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(phenylsulfonyl)acetic acid typically involves the introduction of fluorine atoms into an acetic acid derivative. One common method involves the use of difluoro-chloromethane as a starting material, which undergoes nucleophilic substitution reactions to introduce the fluorine atoms. The reaction conditions often require the presence of a strong base and a suitable solvent, such as acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as hydrolytic oxidation, acidification, and rectification to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Difluoro(phenylsulfonyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of difluoro(phenylsulfonyl)methanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Difluoro(phenylsulfonyl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism by which difluoro(phenylsulfonyl)acetic acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Difluoro(phenylsulfonyl)acetic acid is unique due to the presence of both fluorine atoms and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications where both fluorine and sulfonyl functionalities are desired .

Eigenschaften

Molekularformel

C8H6F2O4S

Molekulargewicht

236.19 g/mol

IUPAC-Name

2-(benzenesulfonyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H6F2O4S/c9-8(10,7(11)12)15(13,14)6-4-2-1-3-5-6/h1-5H,(H,11,12)

InChI-Schlüssel

YOAPFRAMLPSSNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.